

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate

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Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-succinate

Cat. No.: B15553122

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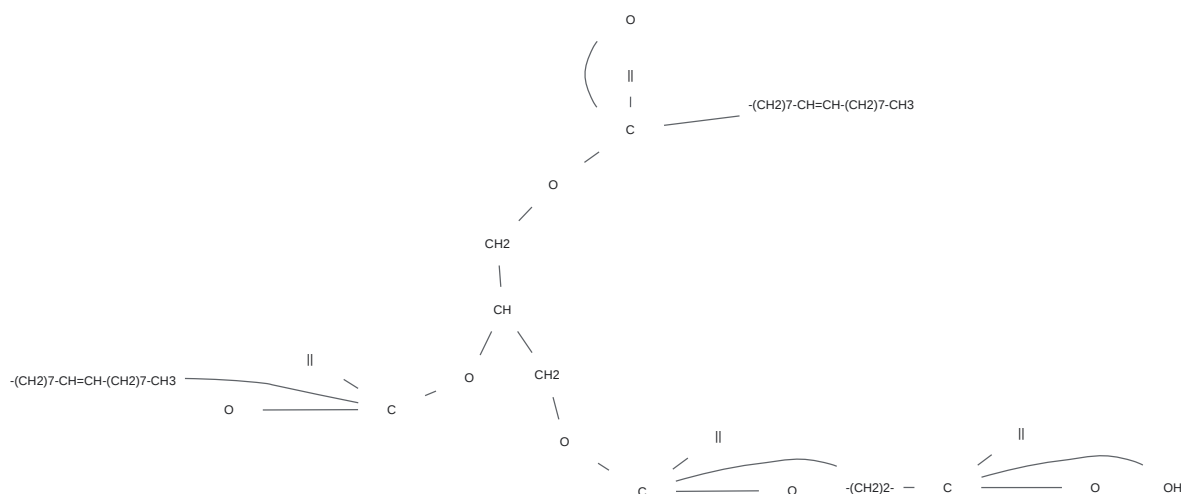
This technical guide provides a comprehensive overview of **1,2-Dioleoyl-sn-glycero-3-succinate** (DOGS), a synthetic anionic phospholipid increasingly utilized in advanced drug delivery systems and biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and experimental applications.

Chemical Structure and Properties

1,2-Dioleoyl-sn-glycero-3-succinate is structurally characterized by a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a succinic acid moiety at the sn-3 position. The oleoyl chains are unsaturated, which imparts fluidity to lipid bilayers. The succinate headgroup provides a negative charge and pH-responsive properties, making it a valuable component in stimuli-responsive liposomal formulations.^{[1][2]}

Chemical Structure

The chemical structure of **1,2-Dioleoyl-sn-glycero-3-succinate** is depicted below.



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Caption: Chemical structure of **1,2-Dioleoyl-sn-glycero-3-succinate**.

Physicochemical Properties

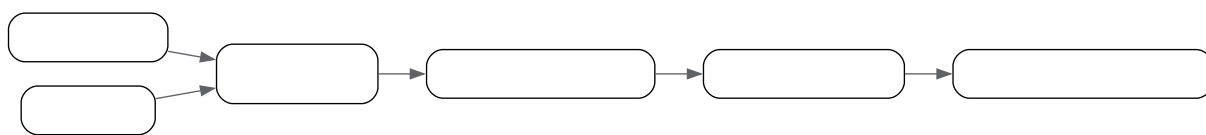
A summary of the key physicochemical properties of **1,2-Dioleoyl-sn-glycero-3-succinate** is provided in the table below.

Property	Value	Reference
Molecular Formula	C43H76O8	[1][3]
Molecular Weight	721.06 g/mol	[1][3]
IUPAC Name	4-[(2R)-2,3-bis[[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid	[1][2]
CAS Number	127640-49-7	[4][5]
Appearance	White solid or light yellow liquid	[1][3]
Purity	>98%	[1][2]
Solubility	Soluble in chloroform, methanol, and ethanol	[3]
Storage Temperature	-20°C	[1][2]

Experimental Protocols

Synthesis of 1,2-Dioleoyl-sn-glycero-3-succinate

While a specific, detailed, step-by-step protocol for the synthesis of **1,2-Dioleoyl-sn-glycero-3-succinate** is not readily available in public literature, a general synthetic approach can be outlined based on standard esterification reactions. The synthesis would typically involve the reaction of 1,2-dioleoyl-sn-glycerol with succinic anhydride.



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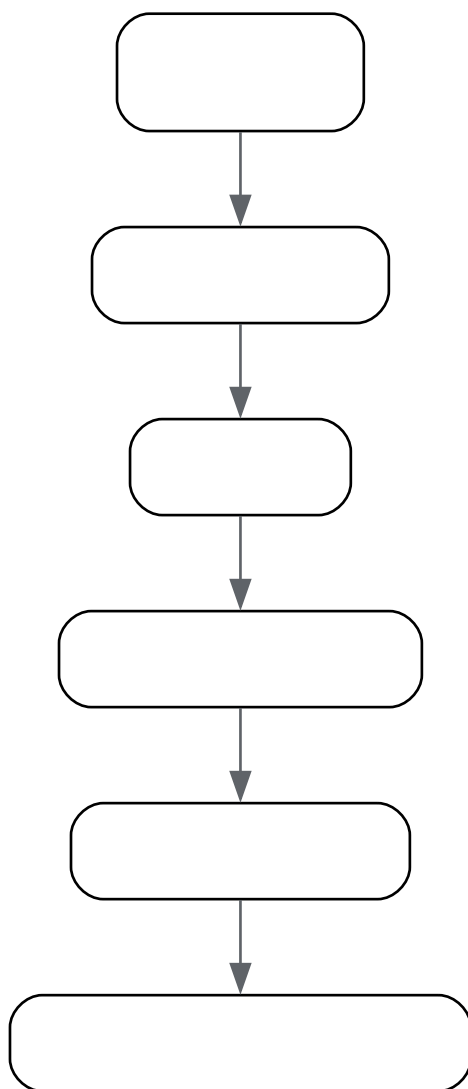
Caption: Generalized workflow for the synthesis of DOGS.

Methodology:

- **Reactant Preparation:** Dissolve 1,2-dioleoyl-sn-glycerol and succinic anhydride in an appropriate aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours to overnight to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching and Extraction:** Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like diethyl ether or ethyl acetate and washed with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining pyridine, followed by washing with brine.
- **Drying and Concentration:** The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product.
- **Purification:** The crude **1,2-Dioleoyl-sn-glycero-3-succinate** is purified using silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or chloroform/methanol) to obtain the pure product.
- **Characterization:** The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Preparation of Liposomes using 1,2-Dioleoyl-sn-glycero-3-succinate

1,2-Dioleoyl-sn-glycero-3-succinate is frequently incorporated into liposomal formulations to impart a negative surface charge and pH sensitivity.^{[1][2]} The following protocol describes the preparation of unilamellar liposomes containing DOGS using the lipid film hydration and extrusion method.



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Caption: Workflow for preparing DOGS-containing liposomes.

Methodology:

- Lipid Preparation: Dissolve **1,2-Dioleoyl-sn-glycero-3-succinate** and other desired lipids (e.g., a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[6]
- Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[6]

- Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture. This process results in the formation of multilamellar vesicles (MLVs).^[7]
- Extrusion: To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.^{[7][8]} This process is typically repeated 10-20 times to ensure a homogenous liposome population.
- Characterization: The resulting liposomes should be characterized for their size distribution and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of any loaded therapeutic agent can also be determined.

Role in Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of **1,2-Dioleoyl-sn-glycero-3-succinate** in intracellular signaling pathways. Its primary role in research and development appears to be as a synthetic excipient in drug delivery formulations, where its physicochemical properties are leveraged to enhance the stability, delivery, and release of therapeutic agents.^{[1][2]}

The succinate moiety, however, is a known metabolic intermediate in the Krebs cycle. It is plausible that the succinate headgroup of DOGS could interact with cell surface receptors or enzymes that recognize succinate, but this has not been extensively studied. For instance, α -tocopheryl succinate, another molecule containing a succinate group, has been shown to suppress lipid accumulation in adipocytes by regulating lipid metabolic cell signaling, including the phosphorylation of Akt.^[9] Further research is required to determine if DOGS has similar or other direct effects on cellular signaling.

Applications in Research and Drug Development

The unique properties of **1,2-Dioleoyl-sn-glycero-3-succinate** make it a versatile tool in several areas of research and drug development:

- Gene Delivery: DOGS is often used in combination with cationic lipids in lipid nanoparticle (LNP) formulations for the delivery of nucleic acids such as siRNA and mRNA.^[1] The anionic

nature of DOGS helps to stabilize the LNP structure and can facilitate endosomal escape of the genetic material.

- **Drug Delivery:** The pH-sensitive nature of the succinate headgroup allows for the design of liposomes that are stable at physiological pH but become destabilized in the acidic environment of endosomes or tumors, leading to triggered release of the encapsulated drug. [1]
- **Model Membranes:** As a lipid with a defined structure and charge, DOGS is used in biophysical studies to create model membranes for investigating lipid-protein interactions, membrane fusion, and the effects of lipid composition on bilayer properties.[2]

In summary, **1,2-Dioleoyl-sn-glycero-3-succinate** is a valuable synthetic phospholipid with well-defined physicochemical properties that make it highly suitable for advanced drug and gene delivery applications. While its direct role in signaling pathways is not yet established, its utility as a formulation component is clear and continues to be an active area of research.

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